N-(2-Methylpropyl)-4-nitroaniline
Description
Contextualization within Nitroaniline Chemistry and Branched Alkyl Amine Derivatives
N-(2-Methylpropyl)-4-nitroaniline, also known as N-isobutyl-4-nitroaniline, belongs to the class of N-substituted nitroanilines. Its fundamental structure consists of a 4-nitroaniline (B120555) core, where the amino group is substituted with a 2-methylpropyl (isobutyl) group. The parent molecule, 4-nitroaniline, is a significant industrial intermediate used in the synthesis of dyes, antioxidants, and pharmaceuticals. wikipedia.org The chemistry of nitroanilines is characterized by the interplay between the electron-donating amino group (-NHR) and the strongly electron-withdrawing nitro group (-NO₂) positioned para to each other on the benzene (B151609) ring. This arrangement leads to significant intramolecular charge transfer, giving these compounds their characteristic yellow color and influencing their reactivity. nih.govresearchgate.net
The introduction of a branched alkyl group, such as the 2-methylpropyl group, to the nitrogen atom distinguishes it from simpler analogs like N-methyl-4-nitroaniline. nih.gov Branched alkyl groups can influence the molecule's physical and chemical properties, including its solubility, boiling point, and basicity, through steric and electronic effects. fiveable.me The isobutyl group, being a saturated alkyl chain, is an electron-donating group through an inductive effect, which can slightly increase the electron density on the nitrogen atom compared to an unsubstituted aniline (B41778). However, this effect is modulated by the steric hindrance the branched chain imposes, which can affect reaction rates and intermolecular interactions. fiveable.me
Significance of the this compound Scaffold in Organic Synthesis and Materials Science
The this compound scaffold is a valuable building block in organic synthesis. The presence of multiple functional groups—the secondary amine, the nitro group, and the aromatic ring—allows for a variety of chemical transformations. For instance, the nitro group can be readily reduced to an amino group, yielding a diamine derivative which can serve as a monomer in polymerization reactions. The amino group itself can undergo further reactions, and the aromatic ring is susceptible to electrophilic substitution, although the strong deactivating effect of the nitro group makes this challenging. wikipedia.org
In materials science, N-substituted nitroanilines are of particular interest for their non-linear optical (NLO) properties. osti.gov The significant dipole moment arising from the electron-donating amine and electron-withdrawing nitro group is a key requirement for second-order NLO materials. While specific research on the NLO properties of this compound is not widely published, analogs like N-methyl-4-nitroaniline and others are studied for these applications. osti.govchemicalbook.com The alkyl substituent on the nitrogen atom can be modified to fine-tune the crystal packing and optimize the bulk NLO response. Additionally, related nitroaniline structures are investigated as components in energetic materials, where they can act as stabilizers or desensitizing agents. chemicalbook.com
Evolution of Research Trajectories Pertaining to this compound Analogs
Research into analogs of this compound has evolved from foundational dye chemistry to advanced materials science. Early research focused on the synthesis of various N-alkyl and N,N-dialkyl-4-nitroanilines as intermediates for azo dyes. wikipedia.orgbyjus.com The color of these dyes could be tuned by changing the substitution on the amino group.
More recently, research has shifted towards the development of functional materials. A significant area of investigation is in the field of non-linear optics, where compounds like 4-(N,N-dimethylamino)-3-acetamidonitrobenzene (DAN), a more complex nitroaniline derivative, have been shown to possess excellent NLO properties. osti.gov Research in this area involves synthesizing series of N-substituted nitroanilines to understand the structure-property relationships that govern NLO activity. osti.gov Another modern research trajectory involves the use of nitro-functionalized aromatic compounds, including nitrotriazoles, as energetic materials. mdpi.comnih.gov The study of these analogs provides insights into how the modification of the amine substituent can impact thermal stability and energetic performance. chemicalbook.commdpi.com
Scope and Objectives of Academic Inquiry on this compound
The primary objectives of academic inquiry into this compound and its analogs are multifaceted. A core objective is the development of efficient and scalable synthetic routes. Common methods include the nucleophilic aromatic substitution of 4-nitrochlorobenzene with isobutylamine (B53898) or the direct alkylation of 4-nitroaniline. wikipedia.orgresearchgate.net
A second major objective is the detailed characterization of the compound's physicochemical properties. This includes determining its melting point, boiling point, solubility in various solvents, and its spectroscopic properties (UV-Vis, IR, NMR). This data is fundamental for any potential application.
Finally, a significant goal of ongoing research is to explore its utility in functional materials. This involves investigating its NLO properties, assessing its thermal stability for potential use in polymers or energetic materials, and using it as a precursor for more complex molecules with specific biological or material functions. The overarching aim is to build a comprehensive understanding of how the specific 2-methylpropyl substituent influences the well-established chemistry of the 4-nitroaniline scaffold.
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 4138-36-7 chemsrc.com |
| Molecular Formula | C₁₀H₁₄N₂O₂ chemsrc.com |
| Molecular Weight | 194.23 g/mol chemsrc.com |
Table 2: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 sigmaaldrich.com | 146-149 sigmaaldrich.com |
| N-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 chemicalbook.com | 149-151 chemicalbook.com |
| N-Isopropyl-4-nitroaniline | C₉H₁₂N₂O₂ | 180.20 sigmaaldrich.com | Not available |
| This compound | C₁₀H₁₄N₂O₂ | 194.23 chemsrc.com | Not available |
Structure
3D Structure
Properties
CAS No. |
4138-36-7 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4-nitroaniline |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)7-11-9-3-5-10(6-4-9)12(13)14/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
MGFXEDUJKGYLLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N 2 Methylpropyl 4 Nitroaniline and Its Derivatives
Established Synthetic Routes for Nitroanilines with Branched Alkyl Substituents
Traditional methods for synthesizing N-alkylated nitroanilines rely on fundamental organic reactions. These routes are often characterized by their straightforwardness, though they may have limitations in scope and functional group tolerance.
Amination Reactions of Substituted Nitrobenzenes
A primary and direct method for the synthesis of N-(2-Methylpropyl)-4-nitroaniline is the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orglibretexts.org This reaction involves the displacement of a good leaving group, typically a halide, from an aromatic ring by a nucleophile.
In this specific synthesis, a 4-halonitrobenzene, such as 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene, is treated with isobutylamine (B53898). The aromatic ring is made susceptible to nucleophilic attack by the presence of the strongly electron-withdrawing nitro group positioned para to the halide leaving group. wikipedia.orglibretexts.org This group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. wikipedia.org The reaction rate is influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive, followed by chloride, bromide, and iodide. masterorganicchemistry.com
Reaction Scheme:
Ar-X + R₂NH → Ar-NR₂ + HX
Where Ar = 4-nitrophenyl, X = Halogen (e.g., Cl, F), and R₂NH = isobutylamine
The reaction is typically carried out in a suitable solvent and may require elevated temperatures to proceed at a practical rate. The presence of a base is often necessary to neutralize the hydrogen halide formed as a byproduct.
Reductive Nitration Pathways
While "reductive nitration" is not a standard named reaction, the concept can be interpreted as a tandem process involving reduction and amination. A highly relevant and widely used method that fits this description is reductive amination . researchgate.netnih.gov This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
For the synthesis of this compound, this would involve the reaction of 4-nitrobenzaldehyde (B150856) with isobutylamine in the presence of a reducing agent. researchgate.net
Reaction Steps:
Imine Formation: 4-nitrobenzaldehyde reacts with isobutylamine to form an N-(4-nitrobenzylidene)-2-methylpropan-1-amine intermediate.
Reduction: The imine is immediately reduced to the final product, this compound.
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent is crucial; for instance, NaCNBH₃ is effective under mildly acidic conditions where imine formation is favorable and will not readily reduce the aldehyde starting material. masterorganicchemistry.com This method is attractive from a green chemistry perspective as it combines multiple steps into a single operation. nih.gov
Multi-step Syntheses Involving Amino Protection, Nitration, and Hydrolysis
A classic, albeit more lengthy, approach involves the modification of a simpler, readily available aniline (B41778) derivative. wikipedia.org For nitroanilines with specific substitution patterns, this multi-step sequence provides excellent control over regioselectivity. The synthesis of a related compound, 2-methyl-4-nitroaniline (B30703), illustrates this strategy well. google.comresearchgate.net
The general sequence is as follows:
Amino Group Protection: The amino group of a starting aniline (e.g., o-toluidine) is protected to prevent unwanted side reactions during nitration and to direct the incoming nitro group. google.com Acylation is a common protection strategy, for example, reacting the amine with acetic anhydride (B1165640) or benzenesulfonyl chloride. chemicalbook.commdpi.com
Nitration: The protected aniline is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid. The bulky protecting group can influence the position of nitration.
Hydrolysis (Deprotection): Finally, the protecting group is removed by hydrolysis, usually under acidic or basic conditions, to reveal the free amino group and yield the desired nitroaniline product. chemicalbook.com
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry has seen a shift towards catalytic methods, which often offer milder reaction conditions, higher efficiency, and broader substrate scope compared to traditional routes.
Palladium-Catalyzed C-N Cross-Coupling Reactions for Aryl Amines
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of aryl amines, including N-substituted nitroanilines, by allowing the coupling of aryl halides or triflates with a wide range of amines. wikipedia.orgyoutube.com
For the synthesis of this compound, the reaction would couple an aryl halide, such as 4-bromonitrobenzene or 4-chloronitrobenzene, with isobutylamine. google.com The catalytic cycle involves a palladium(0) species that undergoes oxidative addition with the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired product and regenerate the palladium(0) catalyst. youtube.comyoutube.com
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. youtube.com Early systems used ligands like BINAP and DPPF, while newer generations of catalysts employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) that promote the reaction with a wider range of substrates, including less reactive aryl chlorides, under milder conditions. youtube.comnih.gov
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield and selectivity of any synthetic procedure, particularly for catalytic reactions like the Buchwald-Hartwig amination. Key parameters that are often screened include the catalyst precursor, ligand, base, solvent, temperature, and reaction time.
Key Optimization Parameters for Palladium-Catalyzed C-N Coupling:
| Parameter | Options | Effect on Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. Choice can influence catalyst activation and stability. |
| Ligand | XPhos, SPhos, RuPhos, Josiphos | Crucial for reaction efficiency. Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination, increasing reaction rates and scope. youtube.comnih.gov |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Essential for deprotonating the amine, making it a more active nucleophile. The strength and solubility of the base can significantly impact the reaction outcome. youtube.com |
| Solvent | Toluene (B28343), Dioxane, DMSO, THF | The solvent affects the solubility of reactants and the stability of catalytic intermediates. Aprotic solvents are commonly used. google.com |
| Temperature | Room Temperature to >100 °C | Higher temperatures can increase reaction rates but may also lead to side reactions or catalyst decomposition. Optimization is key to balance rate and selectivity. |
For example, a study on the synthesis of 4-nitrotriphenylamine via palladium catalysis found that using palladium acetate (B1210297) as the catalyst with potassium carbonate as the base in dimethyl sulfoxide (B87167) (DMSO) at 120 °C gave a high yield of 93%. google.com Such systematic optimization allows for the development of highly efficient and selective protocols for the synthesis of this compound and its derivatives.
Green Chemistry Principles in this compound Synthesis
The increasing demand for environmentally conscious chemical processes has driven research into greener synthetic routes for this compound. Key areas of focus include the use of benign solvent systems and the improvement of atom economy.
Solvent-Free or Environmentally Benign Solvent Systems
Traditional N-alkylation reactions often employ volatile and hazardous organic solvents. To mitigate the environmental impact, research has shifted towards solvent-free conditions or the use of environmentally benign alternatives. springerprofessional.de
One promising approach involves the use of citrus juice, a natural and renewable resource, as a reaction medium. For instance, the synthesis of Schiff bases, which are precursors to some N-alkylated anilines, has been successfully demonstrated in orange juice, which provides a mild acidic medium for the reaction. researchgate.net This method eliminates the need for toxic solvents and valorizes citrus fruit waste. researchgate.net
Another strategy is the use of visible-light-induced N-alkylation, which can be performed in the presence of ammonium (B1175870) bromide in a solvent like hexane (B92381), avoiding the need for metallic catalysts, bases, and ligands. nih.gov Furthermore, solvent-controlled chemoselective reactions offer another avenue for greener synthesis. For example, the choice of solvent can direct the outcome of reactions involving N-alkyl anilines, such as N-dealkylation-N-nitrosation or C-nitration, using reagents like tert-butyl nitrite (B80452). rsc.org
Recent developments have also highlighted the use of hexafluoroisopropanol (HFIP) as a polar protic solvent that can influence the chemoselectivity of alkylation reactions of arylamines, favoring C-alkylation at the para position. acs.org In contrast, nonpolar solvents like toluene tend to favor N-alkylation. acs.org These solvent-dependent methodologies provide a powerful tool for directing reaction pathways towards the desired product while minimizing byproducts.
Table 1: Environmentally Benign Solvent Systems in Aniline Derivatization
| Solvent System | Reaction Type | Advantages |
| Citrus Juice | Schiff Base Formation | Renewable, non-toxic, mild acidic medium. researchgate.net |
| Hexane (with visible light) | N-Alkylation | Avoids metals, bases, and ligands. nih.gov |
| Toluene | N-Alkylation of Arylamines | Favors N-alkylation. acs.org |
| Hexafluoroisopropanol (HFIP) | C-Alkylation of Arylamines | Promotes para C-alkylation. acs.org |
Atom Economy and Waste Minimization Strategies
Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all reactant atoms into the final product. primescholars.comrsc.org Traditional multi-step syntheses often suffer from poor atom economy, generating significant waste.
Catalytic methods offer a significant improvement in atom economy. For instance, the catalytic synthesis of aniline from nitrobenzene (B124822) has a much higher atom economy (72%) compared to the traditional Béchamp reduction using iron, which has an atom economy of only 35% and produces large amounts of iron oxide sludge. rsc.org Similarly, catalytic routes for producing nitrobenzene itself show improved atom economy over traditional methods that generate substantial sulfuric acid waste. rsc.org
In the context of this compound, strategies to improve atom economy would involve direct N-alkylation of 4-nitroaniline (B120555) with an isobutyl group-containing reagent in a single, high-yielding step, or developing a one-pot synthesis from simpler precursors that minimizes intermediate isolation and purification steps.
Derivatization and Functionalization of this compound
The structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties.
Reactions at the Nitro Group (e.g., Reduction to Diamines)
The nitro group is a versatile functional group that can be readily reduced to an amino group, yielding N'-(2-Methylpropyl)benzene-1,4-diamine. This transformation is a critical step in the synthesis of various dyes, polymers, and pharmaceuticals.
A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.org Common methods for the reduction of aromatic nitro compounds to anilines include:
Catalytic Hydrogenation: This is a widely used and often clean method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com It is generally efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com
Metal/Acid Systems: Combinations like iron in acidic media (e.g., acetic acid) or tin(II) chloride (SnCl2) provide mild and selective reduction of nitro groups. commonorganicchemistry.com Zinc under acidic conditions is also an effective and mild option. commonorganicchemistry.com
Sulfides: Sodium sulfide (B99878) (Na2S) can be a useful alternative, particularly when hydrogenation or acidic conditions are not compatible with other functional groups on the substrate. commonorganicchemistry.com It can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com
The resulting diamine is a valuable building block for further synthesis. For example, it can be used to create polyamides or polyimides, or it can be diazotized and coupled to form azo dyes.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Advantages | Potential Drawbacks |
| H₂/Pd-C | Catalytic | High efficiency, clean byproducts. commonorganicchemistry.com | Can reduce other functional groups. commonorganicchemistry.com |
| Fe/Acid | Acidic | Mild, selective for nitro groups. commonorganicchemistry.com | Generates metal waste. |
| SnCl₂ | Acidic | Mild, selective. commonorganicchemistry.com | Stoichiometric amounts of tin salts produced. |
| Na₂S | Basic | Useful for sensitive substrates. commonorganicchemistry.com | Can be less efficient than other methods. |
Reactions at the Amine Nitrogen (e.g., Alkylation, Acylation, Formation of Ureas)
The secondary amine nitrogen in this compound is nucleophilic and can undergo a variety of reactions to introduce new functional groups.
Alkylation: Further alkylation of the amine nitrogen can lead to the formation of tertiary amines. This can be achieved using alkyl halides or other alkylating agents. However, controlling the degree of alkylation can be challenging and may lead to the formation of quaternary ammonium salts.
Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, forming an amide. This is a common strategy to modify the electronic properties of the molecule or to introduce a new reactive handle. For example, acylation can be used as a protective strategy for the amino group during other transformations. google.com
Formation of Ureas: Reaction with isocyanates or carbamoyl (B1232498) chlorides yields substituted ureas. These derivatives are of interest in medicinal chemistry and materials science due to their ability to form strong hydrogen bonds.
Electrophilic Aromatic Substitution on the Nitro-Substituted Phenyl Ring
The phenyl ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group. masterorganicchemistry.com The existing substituents, the nitro group and the alkylamino group, will direct incoming electrophiles. The nitro group is a meta-director, while the alkylamino group is an ortho, para-director. chemistrysteps.combyjus.com
The activating effect of the alkylamino group generally outweighs the deactivating effect of the nitro group, making the positions ortho to the amino group (and meta to the nitro group) the most likely sites for substitution. docsity.com However, the steric bulk of the 2-methylpropyl group may hinder substitution at the position immediately adjacent to it.
Typical electrophilic aromatic substitution reactions include:
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring.
Nitration: Introduction of a second nitro group. This would likely occur at a position meta to the existing nitro group and ortho to the amino group. youtube.com
Sulfonation: Introduction of a sulfonic acid group.
It is important to note that under strongly acidic conditions, the amino group can be protonated to form an ammonium ion (-NH₂R⁺), which is a strongly deactivating and meta-directing group. docsity.com This can alter the regioselectivity of the electrophilic substitution reaction. docsity.combyjus.com
Theoretical and Computational Studies on N 2 Methylpropyl 4 Nitroaniline
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic properties and reactivity of molecules like N-(2-Methylpropyl)-4-nitroaniline. These studies provide a foundational understanding of the molecule's behavior.
Theoretical studies on 4-nitroaniline (B120555) and its N-alkyl derivatives have been conducted using methods like the B3LYP functional with a 6-31G* basis set. researchgate.net These calculations reveal that the parent molecule, 4-nitroaniline, is not perfectly planar. researchgate.net The introduction of an alkyl group, such as the 2-methylpropyl (isobutyl) group at the amino nitrogen, further influences the molecular geometry.
The geometry optimization process involves finding the lowest energy arrangement of the atoms in the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The presence of the bulky 2-methylpropyl group can lead to steric hindrance, causing twists in the molecular structure, particularly around the C-N bond connecting the aniline (B41778) nitrogen to the benzene (B151609) ring. Conformational analysis would explore the different possible spatial arrangements (conformers) of the 2-methylpropyl group and their relative energies to identify the most stable form. Studies on similar molecules, such as 2-methyl-4-nitroaniline (B30703), have utilized DFT to determine optimized geometric parameters, which show good agreement with experimental data where available. researchgate.net
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: This table is illustrative, based on typical values for related compounds. Actual values would require specific calculations for this molecule.)
| Parameter | Predicted Value (Å or °) |
|---|---|
| C-N (amino) bond length | ~1.38 |
| C-N (nitro) bond length | ~1.48 |
| N-O (nitro) bond length | ~1.23 |
| C-C (aromatic) bond length | ~1.39 - 1.41 |
| C-N-C bond angle | ~120-125 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic properties, such as its behavior in optical applications. youtube.comajchem-a.com The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable, indicating higher reactivity and potentially enhanced nonlinear optical (NLO) properties. researchgate.net In this compound, the HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing nitro group. researchgate.netnih.gov This spatial separation of the frontier orbitals is characteristic of a charge-transfer molecule.
Studies on N-alkyl derivatives of 4-nitroaniline have shown that increasing the size of the alkyl group can enhance properties like dipole moment and polarizability, which is associated with a decrease in the optical gap. researchgate.net Therefore, this compound is predicted to be more reactive and have a higher ground-state electro-optic susceptibility compared to the unsubstituted 4-nitroaniline. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound (Illustrative)
| Parameter | Description | Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 to -2.5 |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface illustrates the electrostatic potential experienced by a positive test charge at various points on the electron density surface.
For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (colored blue). The most negative region is expected to be located around the oxygen atoms of the nitro group, indicating these are the most likely sites for an electrophilic attack. Conversely, the region around the amino group's hydrogen atom would exhibit a positive potential, making it a site susceptible to nucleophilic attack. The aromatic ring itself will show a distribution of charge, influenced by the strong electron-withdrawing nitro group and the electron-donating N-alkylamino group. These maps help in understanding intermolecular interactions. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how the solvent molecules arrange themselves around the solute. It would provide details on hydrogen bonding between the nitro and amino groups and the solvent molecules. researchgate.net These simulations are crucial for understanding solvation effects on the molecule's conformation and electronic properties. For instance, simulations on PNA have shown that local hydrogen bonding and electrostatic interactions with water significantly influence its electronic absorption spectrum. researchgate.net
Theoretical Studies of Spectroscopic Properties
Computational methods are also employed to predict and interpret the spectroscopic properties of molecules, providing a direct link between theoretical models and experimental observations.
Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the UV-Vis absorption spectra of organic molecules. researchgate.netjchps.com For this compound, the main absorption band in the UV-Vis spectrum is expected to correspond to an electronic transition from the HOMO to the LUMO.
This transition has a significant charge-transfer character, where electron density moves from the amino group (donor) to the nitro group (acceptor) upon excitation. researchgate.net Calculations for 4-nitroaniline and its derivatives show that the maximum absorption wavelength (λmax) is influenced by both the substituent on the amino group and the polarity of the solvent. researchgate.net The introduction of the 2-methylpropyl group is expected to cause a slight red shift (a shift to a longer wavelength) in the absorption maximum compared to 4-nitroaniline due to its electron-donating inductive effect. TD-DFT calculations can predict the energies of these electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net
Table 3: Predicted UV-Vis Spectral Data for this compound (Illustrative)
| Transition | Predicted λmax (nm) | Major Contribution |
|---|
Simulation of Vibrational Spectra and Assignment of Modes
Theoretical simulations of the vibrational spectra, such as Infrared (IR) and Raman, provide a detailed picture of the intramolecular dynamics of this compound. These simulations are typically performed using Density Functional Theory (DFT) methods, which calculate the harmonic vibrational frequencies and intensities of the molecule's normal modes.
The vibrational modes of this compound can be assigned to specific functional groups and structural components of the molecule:
Nitro (NO₂) Group Vibrations: The nitro group is characterized by strong, distinct vibrational modes. The asymmetric and symmetric stretching vibrations are typically observed in the high-frequency region of the spectrum. For related nitroaniline compounds, these are found computationally and experimentally in the 1530-1580 cm⁻¹ (asymmetric) and 1320-1340 cm⁻¹ (symmetric) regions. jchps.com Rocking, wagging, and scissoring modes of the NO₂ group appear at lower frequencies. researchgate.net
Amino (N-H) Group Vibrations: The N-H stretching vibration of the secondary amine group is expected in the 3300-3500 cm⁻¹ range. jchps.com Bending vibrations (scissoring) for the N-H bond are also identifiable, though they are generally weaker than the stretching modes.
Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic vibrations. The C-H stretching modes are typically found above 3000 cm⁻¹. jchps.com The C-C stretching vibrations within the aromatic ring produce a series of bands in the 1400-1600 cm⁻¹ range. jchps.com In-plane and out-of-plane bending vibrations of the C-H and C-C-C bonds occur at lower wavenumbers. jchps.com
Isobutyl Group Vibrations: The (2-Methylpropyl) group introduces characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Bending modes for the CH₂, CH, and CH₃ groups within the isobutyl substituent are expected in the 1350-1470 cm⁻¹ range.
A theoretical vibrational analysis allows for the assignment of each calculated mode to a specific type of molecular motion, providing a fundamental understanding of the compound's infrared and Raman spectral features.
Table 1: Predicted Vibrational Frequencies and Assignments for this compound (Based on Analogous Compounds)
| Predicted Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| ~3400 | N-H stretching | Amino |
| ~3100 | C-H stretching | Aromatic |
| ~2960 | C-H stretching | Isobutyl (CH₃) |
| ~1570 | Asymmetric NO₂ stretching | Nitro |
| ~1500 | C-C stretching | Aromatic |
| ~1460 | C-H bending | Isobutyl (CH₂) |
NMR Chemical Shift Predictions
Computational methods, particularly those employing the Gauge-Including Atomic Orbital (GIAO) approach, are widely used for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are invaluable for confirming molecular structure by comparing theoretical data with experimental spectra. For this compound, ¹H and ¹³C NMR shifts can be calculated.
¹H NMR Predictions:
Aromatic Protons: The protons on the aromatic ring are significantly influenced by the electronic effects of the substituents. The powerful electron-withdrawing nitro group deshields the ortho protons (protons adjacent to the NO₂ group), shifting them downfield to a predicted range of 8.0-8.2 ppm. The protons ortho to the electron-donating N-isobutylamino group are shielded and would appear further upfield, typically in the 6.6-6.8 ppm range. chemicalbook.comchemicalbook.comchegg.com
Isobutyl Protons: The protons of the isobutyl group would appear in the aliphatic region of the spectrum. The CH₂ protons directly attached to the nitrogen atom are expected around 3.0-3.3 ppm. The CH proton would be further upfield, and the terminal CH₃ groups would be the most shielded, appearing around 0.9-1.1 ppm.
Amine Proton: The N-H proton signal is often broad and its chemical shift is sensitive to solvent and concentration, but it would typically be found in the 5.0-7.0 ppm range.
¹³C NMR Predictions:
Aromatic Carbons: The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded, as is the carbon attached to the amino group (C-N). The other aromatic carbons would have shifts influenced by the combined electronic effects of both groups.
Isobutyl Carbons: The carbons of the isobutyl group would appear in the upfield region of the ¹³C spectrum, consistent with aliphatic carbons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to NO₂) | 8.0 - 8.2 | Doublet |
| Aromatic H (ortho to NH) | 6.6 - 6.8 | Doublet |
| N-H | 5.0 - 7.0 | Broad Singlet |
| N-CH₂ | 3.0 - 3.3 | Doublet |
| CH | 1.8 - 2.1 | Multiplet |
Non-Linear Optical (NLO) Properties Theoretical Evaluation
This compound belongs to a class of "push-pull" molecules, where an electron-donating group (the N-isobutylamino group) and an electron-withdrawing group (the nitro group) are attached to a conjugated π-system (the benzene ring). This architecture can lead to significant non-linear optical (NLO) properties. nih.govrasayanjournal.co.in Theoretical evaluations using quantum chemical calculations are essential for predicting and understanding the NLO response of such materials. nih.gov
First and Second Hyperpolarizability Calculations
The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response, such as second-harmonic generation (SHG), while the second hyperpolarizability (γ) relates to third-order effects. wikipedia.org
Computational models, often using Time-Dependent Density Functional Theory (TD-DFT) or other quantum mechanical methods, can calculate these properties. rug.nlresearchgate.net For push-pull systems like this compound, a large β value is anticipated due to the significant difference in the ground-state and excited-state dipole moments, which is facilitated by intramolecular charge transfer (ICT) from the donor to the acceptor group upon excitation. nih.govresearchgate.net
Calculations on analogous molecules like 4-nitroaniline (p-NA) and 2-methyl-4-nitroaniline (MNA) have shown substantial first hyperpolarizability values. rug.nlresearchgate.net The inclusion of the isobutyl group in this compound is expected to slightly enhance the electron-donating strength compared to a simple amino group, potentially leading to a comparable or slightly larger β value. Theoretical studies have demonstrated that increasing the electron-donating ability of the substituent can enhance the hyperpolarizability.
Table 3: Representative Theoretical First Hyperpolarizability (β) Values for Analogous NLO Chromophores
| Compound | Computational Method | β (esu) |
|---|---|---|
| p-Nitroaniline (p-NA) | DFT | ~13.44 x 10⁻²⁷ nih.gov |
| 2-Methyl-4-nitroaniline (MNA) | AM1 | Varies with cluster size researchgate.net |
Note: esu = electrostatic units. Values are highly dependent on the computational method and basis set used.
Influence of Molecular Structure and Crystal Packing on NLO Response
While a large molecular hyperpolarizability (β) is a prerequisite for a second-order NLO material, the macroscopic NLO response of a crystal depends critically on the arrangement of the molecules in the crystal lattice. researchgate.net For a material to exhibit a bulk second-order NLO effect (like SHG), it must crystallize in a non-centrosymmetric space group. rasayanjournal.co.in Molecules with large dipole moments, such as nitroanilines, have a strong tendency to arrange in an antiparallel fashion, leading to a centrosymmetric crystal structure that cancels out the NLO effect. rasayanjournal.co.in
Computational studies can model crystal packing and predict intermolecular interactions. The influence of the N-(2-Methylpropyl) group is significant in this context. Compared to the simple -NH₂ group in 4-nitroaniline or the -NHCH₃ group, the bulkier isobutyl group can sterically hinder the formation of a centrosymmetric dimer. This disruption of packing can favor a non-centrosymmetric arrangement, which is beneficial for NLO applications. rasayanjournal.co.inresearchgate.net
Furthermore, hydrogen bonding between the amine proton (N-H) and the oxygen atoms of the nitro group on an adjacent molecule is a key factor in directing the crystal packing. rasayanjournal.co.innih.gov Computational modeling can explore these hydrogen bonding networks and other van der Waals interactions to predict the most stable crystalline form and its corresponding space group, thereby evaluating its potential as a bulk NLO material. nih.gov
Reaction Mechanism Modeling using Computational Chemistry
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. A plausible synthetic route is the nucleophilic aromatic substitution (SₙAr) reaction between a 4-halonitrobenzene (e.g., 4-fluoronitrobenzene) and isobutylamine (B53898).
Transition State Characterization and Reaction Pathways
Using quantum chemical methods, the entire reaction pathway can be mapped on a potential energy surface (PES). This involves:
Locating Reactants and Products: The geometries and energies of the starting materials (4-fluoronitrobenzene and isobutylamine) and the final product (this compound) are optimized.
Identifying Intermediates: The SₙAr mechanism proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. Computational modeling can determine the structure and stability of this intermediate.
Characterizing Transition States: The transition state (TS) is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. mdpi.comresearchgate.net For the SₙAr reaction, two transition states would be modeled: one for the formation of the Meisenheimer complex and one for the expulsion of the leaving group (fluoride ion). A key aspect of TS characterization is to find a first-order saddle point on the PES, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net
Kinetic and Thermodynamic Parameters for Key Transformations
While specific experimental kinetic and thermodynamic data for transformations involving this compound are not extensively documented in publicly available literature, a theoretical understanding can be derived from computational studies and the established reactivity of related nitroaromatic compounds. The key transformations of interest for this compound primarily revolve around reactions involving the nitro group and the aromatic ring, such as nucleophilic aromatic substitution (SNAr).
Computational chemistry provides powerful tools to predict the kinetic and thermodynamic feasibility of chemical reactions. Parameters such as activation energy (Ea), enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS) can be calculated using various theoretical models. These parameters are crucial for understanding the reaction mechanism, predicting reaction rates, and determining the position of equilibrium.
Theoretical Framework for Kinetic Analysis
The kinetics of transformations involving this compound can be understood by examining the factors that influence the rate of reaction. For instance, in a nucleophilic aromatic substitution reaction, the rate is dependent on the electrophilicity of the aromatic ring, the nucleophilicity of the attacking species, the nature of the solvent, and the temperature.
The nitro group in this compound is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. wikipedia.orgnih.gov This activation is due to the ability of the nitro group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgnih.gov The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form this stabilized intermediate. wikipedia.orgmdpi.com
Thermodynamic Considerations
The thermodynamic parameters dictate the spontaneity and equilibrium position of a reaction.
Enthalpy of Reaction (ΔH): This parameter represents the heat change during a reaction. For a transformation to be energetically favorable, it should ideally be exothermic (negative ΔH). The formation of more stable bonds in the products compared to the reactants contributes to a negative enthalpy change.
Entropy of Reaction (ΔS): This parameter reflects the change in the degree of disorder or randomness during a reaction. Reactions that result in an increase in the number of molecules or a transition to a more disordered state (e.g., from a solid to a liquid) will have a positive entropy change.
Gibbs Free Energy of Reaction (ΔG): The spontaneity of a reaction is ultimately determined by the change in Gibbs free energy, which is related to enthalpy and entropy by the equation: ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous reaction under the given conditions of temperature (T).
Data from Theoretical Studies on Related Compounds
While specific data for this compound is scarce, theoretical studies on related nitroaromatic compounds provide insights into the expected kinetic and thermodynamic behavior. For example, computational studies on various substituted nitroanilines have calculated parameters like HOMO-LUMO gaps, which are indicative of chemical reactivity and stability. researchgate.netmdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
The following table summarizes the types of kinetic and thermodynamic data that would be relevant for key transformations of this compound and the typical methodologies used for their determination in related compounds.
| Parameter | Symbol | Significance | Typical Computational Method |
| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. A lower Ea corresponds to a faster reaction rate. | Density Functional Theory (DFT), Ab initio methods |
| Enthalpy of Reaction | ΔH | The net heat change in a reaction at constant pressure. A negative value indicates an exothermic reaction. | Quantum Chemical Calculations |
| Entropy of Reaction | ΔS | The change in the degree of randomness or disorder of a system. | Statistical Thermodynamics |
| Gibbs Free Energy of Reaction | ΔG | Determines the spontaneity of a reaction. A negative value indicates a spontaneous process. | Calculated from ΔH and ΔS (ΔG = ΔH - TΔS) |
| Rate Constant | k | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. | Transition State Theory |
It is important to note that the solvent can significantly influence both the kinetics and thermodynamics of a reaction. researchgate.net Computational models often incorporate solvent effects to provide more accurate predictions. Studies on related 4-nitroaniline derivatives have shown that polar solvents can enhance properties like dipole moment and polarizability, which can in turn affect reactivity. researchgate.net
Chemical Reactivity and Mechanistic Investigations of N 2 Methylpropyl 4 Nitroaniline
Electron-Donating and Electron-Withdrawing Effects of Substituents
The chemical behavior of N-(2-Methylpropyl)-4-nitroaniline is significantly influenced by the electronic properties of its substituents: the (2-methylpropyl)amino group and the nitro group. The nitro group (NO₂) is a strong electron-withdrawing group. numberanalytics.com This deactivates the aromatic ring towards electrophilic substitution, making such reactions less favorable. numberanalytics.com Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. numberanalytics.comnih.gov
Studies on similar compounds, such as fluorinated arylcyclopropylamines, have shown that electron-donating substituents on the aromatic ring generally enhance reactivity in certain enzymatic reactions, while electron-withdrawing groups tend to decrease it. nih.gov This suggests that modifying the substituents on the phenyl ring of this compound could be a strategy to tune its chemical properties for specific applications.
| Substituent | Electronic Effect | Influence on Aromatic Ring |
| Nitro (NO₂) Group | Electron-withdrawing | Deactivates towards electrophilic substitution, Activates towards nucleophilic substitution |
| (2-Methylpropyl)amino Group | Electron-donating | Activates towards electrophilic substitution (effect is overshadowed by the nitro group) |
Nucleophilic Aromatic Substitution Involving the Nitro Group
The presence of the electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.comnih.gov In this type of reaction, a nucleophile attacks the carbon atom bearing the nitro group, which acts as a leaving group. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov
The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of strong electron-withdrawing groups like the nitro group. Research on analogous compounds, such as dinitro- and trinitrobenzene, demonstrates that the nitro group can be displaced by nucleophiles like piperidine. rsc.org While these reactions can be base-catalyzed, in some cases, the expulsion of the nitro group from the intermediate is rapid. rsc.org
Theoretical studies have delved into the factors controlling the rate and direction of SNAr reactions. nih.gov Parameters such as aromaticity, electrophilicity, and nucleophilicity indices are used to describe the reaction mechanism. nih.gov The addition of the nucleophile to the electron-deficient aromatic ring is often the rate-limiting step. nih.gov
Reductive Transformations of the Nitro Group to Amine, Hydrazine, or Azoxy Derivatives
The nitro group of this compound can be reduced to various other functional groups, most commonly an amino group (-NH₂). This transformation is of significant industrial importance, as the resulting diamines are valuable precursors for dyes and polymers. wikipedia.org The reduction can also lead to the formation of intermediate products like nitroso, hydroxylamino, azoxy, and azo compounds, depending on the reaction conditions and the reducing agent used.
Catalytic Hydrogenation Mechanisms
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. youtube.comyoutube.com This process involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com The reaction is heterogeneous, occurring on the surface of the metal catalyst. youtube.com
The mechanism involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. youtube.com This weakens the existing bonds and facilitates the transfer of hydrogen atoms to the nitro group. The reaction typically proceeds in a stepwise manner, with the formation of nitroso and hydroxylamino intermediates before the final amine product is formed. The process is generally a syn-addition, where both hydrogen atoms add to the same face of the molecule. youtube.com
Role of Metal Nanoparticles in Nitro Group Reduction
In recent years, metal nanoparticles have emerged as highly efficient catalysts for the reduction of nitroaromatic compounds. nih.govresearchgate.netnih.gov Their high surface-area-to-volume ratio provides a large number of active sites for the reaction to occur. researchgate.net Various metal nanoparticles, including those made of gold (Au), silver (Ag), copper (Cu), and iron (Fe), have been investigated for this purpose. nih.govrdd.edu.iq
For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been shown to be effective catalysts for the reduction of 4-nitroaniline (B120555) to p-phenylenediamine (B122844) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.net The nanoparticles can often be easily separated from the reaction mixture and reused for several cycles without a significant loss of catalytic activity. nih.govresearchgate.net The catalytic activity of these nanoparticles significantly speeds up the reduction process compared to the uncatalyzed reaction. nih.govresearchgate.net
| Catalyst System | Reducing Agent | Product | Key Findings |
| Copper Ferrite (CuFe₂O₄) Nanoparticles | Sodium Borohydride (NaBH₄) | p-Phenylenediamine | High conversion percentage and fast reaction rates. Catalyst is reusable. nih.govresearchgate.net |
| Gold (Au) Nanoparticles | Sodium Borohydride (NaBH₄) | o-Phenylenediamine (from 2-nitroaniline) | High catalytic activity in aqueous medium. nih.govrdd.edu.iq |
Reactions of the Secondary Amine Functionality
The secondary amine group (-NH-) in this compound is also a site of chemical reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with various electrophiles. libretexts.org
Amidation, Sulfonamidation, and Urea Formation
The secondary amine can undergo acylation reactions with acyl chlorides or anhydrides to form amides. libretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. libretexts.org
Similarly, reaction with sulfonyl chlorides leads to the formation of sulfonamides. libretexts.org This reaction is analogous to acylation, with the sulfur atom of the sulfonyl chloride being the electrophilic center.
The formation of ureas can be achieved by reacting the secondary amine with an isocyanate. The nucleophilic amine adds to the carbon-nitrogen double bond of the isocyanate to yield the corresponding substituted urea.
In reactions with aldehydes and ketones, secondary amines can lead to the formation of enamines. youtube.comyoutube.com This involves the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration. youtube.comyoutube.com
| Reaction Type | Reactant | Functional Group Formed |
| Amidation | Acyl Chloride/Anhydride (B1165640) | Amide |
| Sulfonamidation | Sulfonyl Chloride | Sulfonamide |
| Urea Formation | Isocyanate | Urea |
| Enamine Formation | Aldehyde/Ketone | Enamine |
Condensation Reactions with Carbonyl Compounds
The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N) of the imine. youtube.commasterorganicchemistry.com Studies on analogous compounds, such as p-nitroaniline, demonstrate that they readily undergo condensation with various aldehydes and ketones. fud.edu.ngresearchgate.netresearchgate.netresearchgate.net For instance, reactions have been reported between p-nitroaniline and benzil, as well as with vanillin, to form the corresponding Schiff bases. researchgate.netresearchgate.net Similarly, m-nitroaniline has been condensed with benzaldehyde. researchgate.net These reactions are typically catalyzed by acid and may involve refluxing in a suitable solvent like ethanol (B145695). researchgate.net
However, without specific studies on this compound, it is not possible to provide detailed research findings, reaction conditions, product characterization data, or a data table as requested. The influence of the N-(2-methylpropyl) group on the reactivity of the amine and the properties of the resulting Schiff bases remains uncharacterized in the available literature.
Applications of N 2 Methylpropyl 4 Nitroaniline in Advanced Materials and Chemical Technologies
Role as an Intermediate in the Synthesis of Functional Dyes and Pigments
Substituted nitroanilines are crucial precursors in the synthesis of a wide range of colorants. nih.gov The presence of the primary or secondary amine group allows for diazotization and subsequent coupling reactions to form azo compounds, which constitute a large and important class of dyes and pigments. ijirset.comscienceworldjournal.org N-(2-Methylpropyl)-4-nitroaniline can serve as a valuable building block in this context, with its isobutyl group influencing the final properties of the colorant.
The color of azo dyes is determined by the electronic properties of the aromatic rings and the specific substituents they carry. In the case of dyes synthesized from this compound, the isobutyl group can impact the dye's properties in several ways. The electron-donating nature of the alkyl group can influence the electronic transitions within the chromophore, potentially leading to shifts in the absorption maximum and thus altering the color. Furthermore, the size and hydrophobicity of the isobutyl group can affect the dye's solubility and its affinity for different textile fibers, such as polyester. nih.gov These characteristics are critical for the performance and fastness of disperse dyes used in textile dyeing.
Table 1: General Structure-Property Relationships in Azo Dyes Derived from Substituted Anilines
| Substituent on Aniline (B41778) Ring | Effect on Electron Density | Impact on Color | Influence on Application Properties |
| Electron-Donating Groups (e.g., alkyl) | Increases electron density on the ring | Bathochromic shift (deepening of color) | Can enhance solubility in nonpolar media and improve affinity for hydrophobic fibers. |
| Electron-Withdrawing Groups (e.g., nitro) | Decreases electron density on the ring | Hypsochromic shift (lightening of color) | Can influence lightfastness and other fastness properties. |
This table presents generalized principles of how substituents on the aniline precursor can influence the properties of the resulting azo dyes.
Beyond textile dyes, this compound can be a precursor for the synthesis of organic pigments used in inks and coatings. The general principle of synthesis involves the diazotization of the aniline derivative followed by coupling with a suitable coupling component to produce an insoluble azo compound. The physical properties of the resulting pigment, such as particle size, crystal form, and lightfastness, are influenced by the molecular structure of the precursor and the conditions of the synthesis. The isobutyl group in this compound can contribute to the pigment's stability and dispersibility in various ink and coating formulations.
Utilization in Photosensitive Materials and Imaging Technologies
The chemistry of this compound also lends itself to applications in the field of photosensitive materials, primarily through its conversion into diazonium salts.
Primary aromatic amines, including N-substituted anilines, can be converted into diazonium salts through a process called diazotization. unacademy.comlibretexts.org This reaction is typically carried out at low temperatures by treating the amine with nitrous acid, which is itself generated in situ from sodium nitrite (B80452) and a strong acid. miracosta.edulkouniv.ac.in The resulting diazonium salt of this compound would be a photosensitive compound, meaning it decomposes upon exposure to light. This property is the basis for its use in various imaging and reprographic technologies. The stability of the diazonium salt can be influenced by the presence of the nitro group and the N-alkyl substituent. lkouniv.ac.in
Table 2: General Steps for the Preparation of Photosensitive Diazonium Salts from Primary Aromatic Amines
| Step | Procedure | Purpose |
| 1. Dissolution | The primary aromatic amine is dissolved in a strong acid (e.g., hydrochloric acid). | To form the amine salt, which is soluble in the aqueous reaction medium. |
| 2. Cooling | The solution is cooled to a low temperature, typically 0-5 °C. | To ensure the stability of the diazonium salt once it is formed, as they are often unstable at higher temperatures. libretexts.org |
| 3. Diazotization | A solution of sodium nitrite is added slowly to the cooled amine solution. | To generate nitrous acid in situ, which then reacts with the amine to form the diazonium salt. unacademy.com |
| 4. In-situ Use | The resulting diazonium salt solution is typically used immediately in the next step of the process. | Due to the inherent instability of many diazonium salts, they are rarely isolated as solids. unacademy.com |
This table outlines a generalized procedure for the synthesis of diazonium salts, which is applicable to this compound.
The photosensitive nature of diazonium salts has historically been exploited in various imaging technologies. In some older photocopying processes, diazonium salts were used as the light-sensitive component of the paper. Upon exposure to light, the diazonium salt in the illuminated areas would decompose, and the unexposed areas could then be developed by coupling with another compound to form a visible image.
Development of Liquid Crystal (LC) Devices and Electro-Optical Applications
The incorporation of organic molecules with specific electronic and structural properties into liquid crystal hosts can significantly enhance the performance of liquid crystal devices. While no studies were found that specifically investigate this compound in this context, research on a structurally similar compound, N-benzyl-2-methyl-4-nitroaniline (BNA), provides insights into the potential of such molecules.
A study on BNA as a dopant in nematic liquid crystals demonstrated improvements in the electro-optical response of the liquid crystal device. The introduction of BNA led to a decrease in the threshold voltage and was found to act as a blue light intensity filter. These effects are attributed to the molecular structure of the dopant, which can influence the dielectric anisotropy and other physical properties of the liquid crystal mixture. Given the structural similarities, it is plausible that this compound could exhibit comparable effects, making it a candidate for investigation in the development of advanced liquid crystal displays and other electro-optical applications.
Table 3: Effects of N-benzyl-2-methyl-4-nitroaniline (BNA) Doping on a Nematic Liquid Crystal (E7)
| Property | Effect of BNA Doping |
| Threshold Voltage (Vth) | Decreased by 25% |
| Dielectric Anisotropy (Δε) | Increased |
| Response Time | Potentially faster response |
| Light Filtering | Acts as a blue light intensity filter (~400 nm absorption) |
This table summarizes the findings of a study on a compound structurally similar to this compound, suggesting potential areas of application for the latter in liquid crystal technologies. The data is from a comparative study and highlights the potential impact of such dopants.
Doping of Nematic Liquid Crystals for Improved Electro-Optical Response
Research into the applications of nitroaniline compounds has demonstrated their potential in enhancing the performance of liquid crystal displays (LCDs). Specifically, a derivative, N-benzyl-2-methyl-4-nitroaniline (BNA), has been studied as a dopant in nematic liquid crystals. mdpi.comnih.gov The introduction of BNA into the liquid crystal mixture has been shown to significantly improve the electro-optical response characteristics.
Studies have reported that doping with BNA can lead to a substantial reduction in the fall time of the liquid crystal cell, making it up to five times faster than a pure liquid crystal cell. nih.govnih.gov This enhancement is attributed to several factors. The BNA dopant decreases the rotational viscosity of the liquid crystal mixture by approximately 44% and reduces the threshold voltage by about 25%. mdpi.comnih.gov The decrease in threshold voltage is a result of a reduced splay elastic constant and an increased dielectric anisotropy of the mixture. nih.govresearchgate.net Furthermore, the spontaneous polarization electric field of the BNA dopant introduces an additional restoring force, which aids in decreasing the fall time of the LC cell. nih.gov
| Property | Change with BNA Doping | Improvement |
| Fall Time | Decreased | 5x faster than pristine LC cell nih.govnih.gov |
| Rotational Viscosity | Decreased | By ~44% mdpi.comnih.gov |
| Threshold Voltage (Vth) | Decreased | By ~25% mdpi.comnih.gov |
| Dielectric Anisotropy (Δε) | Increased | By 6% mdpi.comnih.gov |
This compound Derivatives as Blue Light Filters
In addition to improving response times, derivatives of this compound serve a dual function in optical applications by acting as blue light filters. The N-benzyl-2-methyl-4-nitroaniline (BNA) dopant exhibits strong absorbance near the 400 nm wavelength, which corresponds to the blue light portion of the visible spectrum. mdpi.comnih.govresearcher.life
This property is a direct result of the molecular structure of the BNA dopant. nih.gov Density functional theory (DFT) calculations have confirmed that the BNA dopant strengthens the absorbance for blue light. nih.govresearchgate.net This makes BNA-doped liquid crystals suitable for fabricating devices that require both a fast electro-optical response and integrated blue-light filtering capabilities, which can be beneficial in reducing eye strain from displays. mdpi.com
Polymer Additives and Stabilizers
The nitroaniline structure is also relevant in the field of polymer science, where such compounds can act as additives to enhance material longevity and stability.
UV Stabilization Properties
Compounds containing nitro groups are recognized for their ability to function as UV stabilizers in organic polymers. google.com UV stabilizers are crucial additives that protect polymeric materials from the degradative effects of ultraviolet radiation, which can cause discoloration, cracking, and loss of mechanical properties. frontiersin.orgspecialchem.com
The mechanism of UV stabilization by nitro compounds involves the absorption of harmful UV radiation and dissipating it as less harmful energy, such as heat. frontiersin.org Furthermore, hindered amine light stabilizers (HALS), which share the amine functional group, are known to inhibit polymer degradation by scavenging free radicals formed during photo-oxidation. frontiersin.org Though not a traditional HALS, the amine functionality in this compound suggests a potential role in radical scavenging pathways. C-nitro compounds have been noted for their high UV-stabilizing effect, sometimes matching or exceeding that of commercial stabilizers. google.com
Precursors for High-Energy Materials
Nitroaromatic compounds are foundational in the field of energetic materials due to the energetic properties of the nitro (-NO2) group.
Sensitization and Stabilization of Propellants and Pyrotechnics
Nitroanilines can serve as precursors or intermediates in the synthesis of more complex high-energy materials. orgchemres.orgbaranlab.org The basic structure of a nitro-substituted benzene (B151609) ring can be further functionalized, typically through additional nitration, to produce molecules with a higher nitro content and a more positive oxygen balance, which are key characteristics of explosives and propellants. baranlab.org For instance, the well-known explosive trinitrotoluene (TNT) is a multiply nitrated aromatic compound. baranlab.org
In the context of propellants and pyrotechnics, stabilizers are often added to control the decomposition rate and enhance the shelf-life of the formulation. These stabilizers often function by reacting with and neutralizing acidic decomposition products or free radicals. While specific applications of this compound as a stabilizer are not widely documented, secondary amines are known to be precursors to slow, sustained-release agents for reactive species like nitric oxide, indicating their potential to participate in controlled chemical reactions within a complex mixture. nih.gov
Control of Ignition and Combustion Properties
The chemical structure of this compound, which combines a nitro group (an explosophore) with an aniline backbone, suggests its potential relevance in the field of energetic materials. Nitroanilines, as a class of compounds, are known to possess energetic properties and can be used to modify the characteristics of explosives. For instance, 2-nitroaniline (B44862) has been used as a non-energetic co-former to create a novel cocrystal with the powerful energetic material Benzotrifuroxan (BTF). mdpi.com This cocrystallization significantly reduces the impact sensitivity of BTF, enhancing its safety while maintaining a high energy density. mdpi.com
Generally, nitroaniline compounds are combustible and can form explosive mixtures when dispersed in air as a powder. inchem.orgnih.gov On combustion, they can produce toxic fumes, including nitrogen oxides. inchem.org The presence of the isobutyl group on the amine in this compound would modify its physical properties, such as melting point and crystal packing, which in turn could influence its combustion behavior compared to simpler nitroanilines. While the fundamental structure points to potential applications in controlling ignition or as a component in energetic formulations, specific research detailing the combustion properties or ignition control capabilities of this compound is not extensively documented in the available literature.
Catalytic Applications and Material Surface Interactions
Use as a Substrate for Studying Catalytic Reduction Mechanisms
The catalytic reduction of nitroaromatic compounds is a significant area of research, both for its importance in synthesizing amines and for its use as a model reaction to test the efficacy of new catalysts. nih.gov The reduction of nitroanilines, such as 4-nitroaniline (B120555) and 2-nitroaniline, to their corresponding phenylenediamines is frequently studied using reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a heterogeneous nanocatalyst. nih.govresearchgate.netnih.gov
The process typically involves the adsorption of both the nitroaniline substrate and the borohydride ions onto the surface of the metal catalyst. rsc.org The catalyst facilitates the transfer of electrons from the reductant to the nitro group, leading to its reduction. rsc.org A wide array of catalysts, including those based on gold, silver, copper, platinum, and palladium nanoparticles, have been developed and tested using this model reaction. nih.govmdpi.com
This compound, with its nitro group susceptible to reduction, serves as a suitable, albeit more complex, substrate for such studies. Investigating its reduction would provide insight into how N-alkylation and the steric hindrance of the isobutyl group affect reaction kinetics and catalyst-substrate interactions compared to the widely studied unsubstituted 4-nitroaniline. The table below presents findings from studies on related nitroanilines, illustrating the type of data that could be generated using this compound as a substrate.
| Substrate | Catalyst | Time for Conversion | Conversion Percentage | Rate Constant (k) |
|---|---|---|---|---|
| 4-Nitroaniline | CuFe₂O₄ NPs | 40 s | 96.5% | 7.49 x 10⁻² s⁻¹ |
| 2-Nitroaniline | CuFe₂O₄ NPs | 90 s | 95.6% | 3.19 x 10⁻² s⁻¹ |
| 2-Nitroaniline | Au/SiO₂/Fe₃O₄ | 225 s | 100% | 4.1 x 10⁻³ s⁻¹ |
Data sourced from a study on CuFe₂O₄ nanoparticles nih.govresearchgate.net and a study on gold nanocomposites. nih.gov
Potential as a Ligand in Catalysis (by analogy with related amines)
By analogy with related amine compounds, this compound has the potential to function as a ligand in coordination chemistry and catalysis. The amine nitrogen possesses a lone pair of electrons that can be donated to a metal center to form a coordination complex. nih.gov However, the properties of this specific ligand would be significantly modulated by both the electronic and steric effects of its substituents.
The para-nitro group is a strong electron-withdrawing group, which delocalizes the lone pair on the amine nitrogen into the aromatic ring. This effect substantially decreases the basicity and electron-donating ability of the nitrogen atom, leading to weaker coordination to a metal center compared to aniline or alkylamines.
Conversely, the N-isobutyl group introduces significant steric bulk around the nitrogen donor atom. This steric hindrance would influence the geometry of the resulting metal complex and could limit the number of ligand molecules that can coordinate to a single metal center. This combination of weak basicity and steric bulk could make this compound a useful ligand in catalytic systems where fine-tuning of the metal's electronic environment and coordination sphere is critical, potentially favoring specific reaction pathways or preventing catalyst deactivation.
Advanced Thin Film Deposition for Optoelectronic Materials
Organic materials with both an electron-donating group and an electron-accepting group connected by a π-conjugated system are of great interest for applications in optoelectronics, particularly for non-linear optical (NLO) devices. nih.govresearchgate.net this compound fits this molecular template, with the N-isobutylamino group acting as the donor and the nitro group as the acceptor. While para-nitroaniline itself crystallizes in a centrosymmetric structure which cancels out second-order NLO effects, derivatives like 2-methyl-4-nitroaniline (B30703) (MNA) have demonstrated significant NLO properties. google.com It is plausible that the isobutyl substitution in this compound could lead to a non-centrosymmetric crystal structure, making it a candidate for NLO applications.
The fabrication of devices from such organic materials relies on advanced thin-film deposition techniques that can create highly ordered layers. vaccoat.comacs.org Common methods include:
Thermal Evaporation: This technique involves heating the organic material in a high vacuum until it sublimes. The vapor then condenses onto a cooler substrate, forming a thin film. It is a cost-effective method for depositing uniform layers over large areas. vaccoat.com
Organic Molecular Beam Deposition (OMBD): A more precise method conducted in an ultra-high vacuum environment. It allows for slow growth rates and monolayer control over film thickness, resulting in highly pure and well-ordered crystalline films, which is crucial for optimizing optoelectronic properties. acs.org
Sputtering: In this physical vapor deposition method, a target of the material is bombarded with high-energy ions, ejecting atoms that then deposit onto a substrate. researchgate.netaimspress.com
These techniques enable the fabrication of thin films with controlled thickness and morphology, which are essential for creating functional optoelectronic devices like frequency doublers or optical switches. acs.orgnorthwestern.eduresearchgate.net Although specific studies on thin films of this compound are not prominent, its structural similarity to known NLO materials makes it a compound of interest for future exploration in this field. google.comdtic.mil
Environmental Transformation and Fate of N 2 Methylpropyl 4 Nitroaniline
Abiotic Degradation Pathways in Environmental Matrices
The abiotic degradation of N-(2-Methylpropyl)-4-nitroaniline in the environment is expected to be influenced by factors such as sunlight, water, and atmospheric oxidants. These processes can lead to the transformation of the parent compound into various degradation products.
Photodegradation Mechanisms (e.g., UV-induced decomposition)
Sunlight-induced, or photodegradative, processes are anticipated to be a significant pathway for the breakdown of this compound in surface waters and on soil surfaces. Aromatic amines can react with photochemically produced oxidants like hydroxyl radicals and peroxy radicals. nih.gov For instance, the photodegradation of the related compound 4-nitroaniline (B120555) is influenced by such reactions, with estimated half-lives in the order of hours in sunlit natural waters. nih.gov The N-alkylation in this compound may alter the electronic properties of the molecule, but the core photosensitive nitroaromatic structure remains. The primary photochemical reactions likely involve the excitation of the nitro group, leading to subsequent reactions such as hydrogen abstraction or the formation of reactive oxygen species that can further degrade the molecule.
Hydrolysis and Oxidation Reactions
Hydrolysis, the reaction with water, is generally not considered a major degradation pathway for anilines unless facilitated by acidic or basic conditions or the presence of specific catalytic surfaces. scribd.comyoutube.com The amide bond in acetanilides, for example, can be hydrolyzed under acidic or alkaline conditions to yield the corresponding aniline (B41778). scribd.comyoutube.comgoogle.com While this compound does not possess an acetamide (B32628) group, strong pH conditions could potentially influence its stability.
Oxidation reactions, apart from those induced by light, can also contribute to the transformation of this compound. In the atmosphere and in aquatic environments, oxidants such as ozone and hydroxyl radicals can attack the aromatic ring or the N-alkyl group, leading to a variety of transformation products. rsc.orgacs.org
Biotransformation and Microbial Degradation Studies (e.g., nitro group reduction pathways)
The biodegradation of this compound is likely to be a key process in its removal from soil and water. Microorganisms have demonstrated the ability to degrade various nitroaromatic compounds and anilines.
Studies on 4-nitroaniline (4-NA) have shown that it can be degraded by various bacteria under both aerobic and anaerobic conditions. researchgate.netosti.govnih.govnih.gov A common initial step in the microbial degradation of nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. This process can make the compound more amenable to further degradation.
For instance, the aerobic degradation of 4-NA by a Rhodococcus sp. strain was found to proceed through the formation of 4-aminophenol (B1666318) and 1,2,4-benzenetriol, which is then subject to ring cleavage. osti.govnih.gov In another study, a mixed bacterial culture was capable of completely removing 4-NA from wastewater. nih.gov The aerobic degradation of N-methyl-4-nitroaniline by a Pseudomonas sp. has also been reported, indicating that N-alkylation does not preclude microbial breakdown. researchgate.net
Under anaerobic conditions, the reduction of the nitro group is also a primary transformation pathway. The resulting aromatic amine may be more susceptible to further degradation or may form persistent oligomers.
Sorption and Mobility in Soil and Aquatic Systems
The movement of this compound through soil and its distribution in aquatic environments will be governed by its sorption characteristics. Sorption, the process by which a chemical binds to solid particles, is a critical factor in determining its bioavailability and potential for leaching into groundwater.
The sorption of anilines and other organic compounds in soil is influenced by several factors, including the organic carbon content of the soil, clay content, and pH. mdpi.comresearchgate.net Generally, organic compounds with higher hydrophobicity (indicated by a higher octanol-water partition coefficient, Kow) tend to sorb more strongly to soil organic matter. The presence of the 2-methylpropyl group in this compound likely increases its hydrophobicity compared to 4-nitroaniline, suggesting it may have a greater tendency to sorb to soil and sediment.
The amino group of anilines can also interact with soil components through hydrogen bonding and cation exchange, particularly at lower pH values where the amino group is protonated. nih.gov The mobility of this compound in soil is expected to be inversely related to its sorption. Higher sorption will lead to lower mobility and a reduced risk of groundwater contamination.
Atmospheric Chemistry and Degradation Products
Once in the atmosphere, this compound is expected to undergo chemical transformations, primarily driven by reactions with atmospheric oxidants.
Reaction with Hydroxyl Radicals and Other Atmospheric Oxidants
The dominant removal process for most organic compounds in the troposphere is reaction with the hydroxyl radical (•OH). rsc.orgnilu.com For aromatic amines, this reaction can proceed via two main pathways: hydrogen abstraction from the N-H or C-H bonds of the alkyl group, or addition of the •OH radical to the aromatic ring. nih.gov The presence of the nitro group, an electron-withdrawing group, can influence the reaction rates and pathways. nih.gov
The atmospheric oxidation of amines can lead to the formation of a variety of products, including aldehydes, amides, imines, and nitrosamines. rsc.org Autoxidation processes may also occur, leading to the formation of highly oxygenated molecules that can contribute to the formation of secondary organic aerosols. acs.org The degradation of higher-molecular-weight aromatic amines has been suggested as a potential source of anilinium in urban aerosols. acs.org
The atmospheric lifetime of this compound will depend on the concentration of hydroxyl radicals and other oxidants, as well as on meteorological conditions. While specific data is unavailable, the atmospheric fate of this compound is likely to be a complex interplay of various chemical reactions.
Formation and Fate of Key Atmospheric Intermediates
The reaction with hydroxyl radicals is considered a significant degradation pathway for many organic compounds in the atmosphere. researchgate.net For this compound, this can lead to the formation of a variety of intermediate products. Hydrogen abstraction from the secondary amine group would result in the formation of an aminyl radical. Subsequent reactions of this radical can lead to the formation of amides and other nitrogen-containing species. acs.org
Simultaneously, hydrogen abstraction from the 2-methylpropyl group can occur, leading to the formation of a carbon-centered radical. This radical can then react with molecular oxygen (O₂) to form a peroxy radical (RO₂•). rsc.org Peroxy radicals are key intermediates in atmospheric chemistry and can undergo further reactions, leading to the formation of aldehydes, ketones, and other oxygenated compounds. rsc.orgnih.gov
Addition of the hydroxyl radical to the aromatic ring is another plausible reaction pathway. This would form a hydroxycyclohexadienyl-type radical, which can then react further, potentially leading to the formation of nitrophenols or other substituted aromatic compounds. The presence of the nitro group on the aromatic ring will influence the position of the •OH addition.
Ozonolysis is another potential degradation pathway, particularly for compounds with unsaturated bonds. wikipedia.org While the aromatic ring of this compound is generally less reactive towards ozone than alkenes, reactions can still occur, leading to ring-opening products. nih.gov The reaction of amines with ozone can also lead to the formation of imines and other nitrogenous products. nih.gov
The key atmospheric intermediates formed from these initial reactions are themselves subject to further transformation. These intermediates are generally more polar and may partition into the aerosol phase, contributing to the formation of secondary organic aerosol (SOA). rsc.orgcopernicus.org The ultimate fate of these intermediates is further oxidation, eventually leading to smaller, more highly oxidized molecules, and ultimately to mineralization to CO₂, H₂O, and nitrogen oxides.
The following tables summarize the likely key atmospheric intermediates formed from this compound and their potential subsequent fates.
Table 1: Potential Key Atmospheric Intermediates of this compound and Their Formation Pathways
| Intermediate | Formation Pathway |
| N-(2-Methylpropyl)-4-nitro-N-radical | H-abstraction from the N-H group by •OH |
| 4-Nitroaniline | Cleavage of the N-C bond following H-abstraction |
| 2-Methylpropanal | Oxidation of the 2-methylpropyl group following H-abstraction |
| 4-Nitrophenol | •OH addition to the aromatic ring followed by subsequent reactions |
| N-(2-oxo-propyl)-4-nitroaniline | Oxidation of the 2-methylpropyl group |
| N-(2-Methylpropyl)-2-hydroxy-4-nitroaniline | •OH addition to the aromatic ring |
| Peroxy radicals (RO₂•) | Reaction of carbon-centered radicals with O₂ |
| Organic nitrates | Reaction of peroxy radicals with NO |
Table 2: Potential Fates of Key Atmospheric Intermediates
| Intermediate | Potential Fate in the Atmosphere |
| N-(2-Methylpropyl)-4-nitro-N-radical | Reaction with O₂ to form nitro-containing products; further reactions to form amides. |
| 4-Nitroaniline | Further oxidation by •OH; photolysis. nih.gov |
| 2-Methylpropanal | Photolysis; reaction with •OH. |
| 4-Nitrophenol | Further oxidation by •OH; photolysis; partitioning to the aerosol phase. |
| N-(2-oxo-propyl)-4-nitroaniline | Photolysis; reaction with •OH. |
| N-(2-Methylpropyl)-2-hydroxy-4-nitroaniline | Further oxidation by •OH; partitioning to the aerosol phase. |
| Peroxy radicals (RO₂•) | Reaction with NO, NO₂, or other RO₂• radicals to form a variety of stable products including organic nitrates, hydroperoxides, and carbonyl compounds. rsc.orgcopernicus.org |
| Organic nitrates | Photolysis; reaction with •OH; deposition. copernicus.org |
Conclusion and Future Research Directions
Synthesis and Derivatization Challenges and Opportunities
The synthesis of N-(2-Methylpropyl)-4-nitroaniline, while not extensively detailed in current literature, can be extrapolated from established methods for similar N-alkylated nitroanilines. A primary route involves the direct N-alkylation of p-nitroaniline with an isobutyl halide. However, this presents challenges in controlling selectivity and minimizing side reactions. An alternative approach is the nitration of N-isobutylaniline, which requires prior protection of the amino group to direct the nitro group to the para position and avoid unwanted oxidation. wikipedia.org
A significant challenge lies in optimizing reaction conditions to achieve high yields and purity, a common issue in the synthesis of nitroaniline derivatives. google.com Traditional methods often rely on harsh conditions and strong acids, which complicates purification and waste management. magritek.comgoogle.com
Opportunities:
Novel Catalytic Systems: There is an opportunity to explore advanced catalytic systems, such as copper catalysts, which have been shown to improve yields in the amination of aromatic nitro compounds. google.com
Protecting Group Strategies: Research into more efficient protecting group strategies for the aniline (B41778) nitrogen could streamline the synthesis. For instance, methods used for preparing N-methyl-p-nitroaniline involve formyl protection, alkylation, and subsequent reduction, achieving high yields and purity. google.com
Derivatization: The functional groups of this compound—the secondary amine, the nitro group, and the aromatic ring—offer multiple sites for derivatization. This allows for the fine-tuning of its electronic, optical, and physical properties for specific applications.
Emerging Applications in Advanced Materials and NLO
The intrinsic electronic asymmetry of this compound, created by the electron-donating N-isobutylamino group and the electron-withdrawing nitro group connected through a π-conjugated benzene (B151609) ring, makes it a prime candidate for applications in advanced materials, especially in nonlinear optics (NLO).
Analogous compounds, such as 2-Methyl-4-nitroaniline (B30703) (MNA), are well-studied for their significant NLO properties, which are essential for technologies like frequency doubling and optical switching. researchgate.net The NLO response is highly dependent on the molecular hyperpolarizability and the crystal packing of the compound. The introduction of the N-isobutyl group, compared to a methyl or hydrogen, is expected to influence these properties by altering the molecular dipole moment and steric factors, which in turn affects the solid-state arrangement.
Emerging Applications:
Nonlinear Optics: The compound is a promising material for NLO devices. Its potential can be compared to other prominent organic NLO crystals. Research is needed to grow high-quality single crystals and characterize their NLO coefficients.
Advanced Polymers: As a functionalized aniline, it can serve as a monomer for the synthesis of novel polymers with tailored electronic or optical properties. Poly(4-nitroaniline) thin films, for example, have been investigated for optoelectronic applications. sigmaaldrich.com
Corrosion Inhibitors: Nitroanilines are known to be effective corrosion inhibitors. wikipedia.org The this compound molecule could be investigated for its efficacy in protecting various metals from corrosion.
Integration of Computational and Experimental Approaches
To accelerate the discovery and optimization of this compound and its derivatives for specific applications, a synergistic approach combining computational modeling and experimental validation is crucial.
Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, can predict key molecular properties before undertaking laborious synthesis. researchgate.net Studies on similar N-alkylated 4-nitroanilines have shown that computational methods can accurately calculate ground-state geometries, dipole moments (µ), polarizabilities (α), and frontier molecular orbital energies (HOMO-LUMO gap), which are critical indicators of NLO activity and chemical reactivity. researchgate.net For instance, calculations have revealed that increasing the size of the N-alkyl group can enhance both the dipole moment and polarizability, suggesting that this compound may possess superior ground-state electro-optic susceptibility compared to its smaller analogues. researchgate.net
A Proposed Integrated Workflow:
Computational Screening: Use DFT and other methods to model this compound and a library of its virtual derivatives to predict their NLO properties, stability, and spectral characteristics. researchgate.net
Targeted Synthesis: Synthesize the most promising candidates identified through computational screening.
Experimental Characterization: Perform detailed experimental analysis (e.g., X-ray crystallography, spectral analysis, Maker fringe technique for NLO measurements) to validate the computational predictions. researchgate.net
Iterative Refinement: Use the experimental data to refine the computational models, leading to a more accurate predictive framework for future design of advanced materials. nih.gov
This integrated approach has been successfully applied to understand the NLO properties of 2-Methyl-4-nitroaniline clusters, where a supermolecule approach was used to study crystal packing effects on linear and second-order nonlinear susceptibilities. researchgate.net
Sustainable Chemical Development for this compound and Analogues
The future development and industrial application of this compound and its analogues hinge on the adoption of sustainable and green chemical practices. Traditional synthesis routes for nitroanilines often involve stoichiometric nitration using hazardous reagents like fuming nitric acid and concentrated sulfuric acid, generating significant acidic waste. magritek.com
Future Research Directions for Sustainability:
Greener Synthesis Routes: There is a pressing need to develop cleaner synthesis protocols. This includes the use of solid acid catalysts, milder nitrating agents, and alternative solvents to minimize environmental impact. patsnap.com Methods using nitrite (B80452) in the presence of an oxidizing agent under milder conditions represent a step toward less polluting processes. google.com
Atom Economy: Designing synthetic pathways with higher atom economy is a core principle of green chemistry. This involves maximizing the incorporation of all materials used in the process into the final product.
Biodegradability and Environmental Fate: As nitroaromatic compounds can be environmental pollutants, research into the biodegradability of this compound is essential. wikipedia.org Understanding its persistence, potential for bioaccumulation, and metabolic pathways in microorganisms will be critical for responsible lifecycle management.
Renewable Feedstocks: Long-term sustainability goals should include exploring pathways to synthesize the aniline core or alkylating agents from renewable feedstocks, reducing the reliance on petrochemical sources.
By focusing on these areas, the chemical community can ensure that the development of novel materials like this compound proceeds in an environmentally responsible manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
